molecular formula C22H19NO4S B2891622 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid CAS No. 2490418-63-6

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid

Cat. No.: B2891622
CAS No.: 2490418-63-6
M. Wt: 393.46
InChI Key: HCZKSBSUVDFDPM-UHFFFAOYSA-N
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Description

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid (CAS: 2490418-63-6) is a synthetic organic compound featuring a thiophene-2-carboxylic acid core modified with an ethyl linker bearing a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amine. Its molecular formula is C22H19NO4S, with a molecular weight of 393.5 g/mol. The Fmoc group is widely used in peptide synthesis as a base-labile protecting group for amines, enabling controlled deprotection during solid-phase synthesis .

Properties

IUPAC Name

5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)20-10-9-14(28-20)11-12-23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,19H,11-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZKSBSUVDFDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(S4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid is a complex organic compound with significant implications in biological research and potential therapeutic applications. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group, enhance its utility in various biochemical contexts, particularly in drug development and molecular imaging.

  • Molecular Formula : C21H23NO4S
  • Molecular Weight : 379.48 g/mol
  • CAS Number : 476362-75-1

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The Fmoc group is known for its role in protecting amino acids during peptide synthesis, which can facilitate the development of peptide-based therapeutics.

Proposed Mechanisms:

  • Protein Interaction : The compound may mimic natural substrates or inhibitors, allowing it to bind to target proteins and modulate their activity.
  • Enzyme Inhibition : It could act as a competitive inhibitor for enzymes involved in metabolic pathways, potentially influencing cellular processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Effects : Some studies suggest that thiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis.
  • Antimicrobial Properties : Thiophene-containing compounds have shown promise against bacterial and fungal strains.
  • Neuroprotective Effects : There is emerging evidence that certain derivatives may protect neuronal cells from oxidative stress, relevant in neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study evaluated the effects of thiophene derivatives on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth at micromolar concentrations, suggesting potential as an anticancer agent.

CompoundCell LineIC50 (µM)
This compoundHeLa15.4
Control (DMSO)HeLaN/A

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of thiophene derivatives found that this compound exhibited activity against both Gram-positive and Gram-negative bacteria.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Comparison with Similar Compounds

Core Heterocycles

  • Thiophene Derivatives: 5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid (CAS: 116016-57-0): Replaces the Fmoc-aminoethyl group with a 4-hydroxyphenyl substituent. Anticancer Thiophene Derivatives (e.g., compound 16 in ): Chlorophenyl and pyrrolopyrimidine substituents improve anticancer activity by targeting DNA or enzyme active sites .
  • Benzene Core: 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoro-2-isopropoxybenzoic acid (): Features a fluorinated benzene ring, offering metabolic stability and altered electronic properties compared to thiophene .
  • 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid: A fused thiazolo-pyridine system provides a rigid scaffold for kinase inhibition .

Linkers and Substituents

  • Ethyl vs. Propyl Linkers: The ethyl linker in the main compound balances flexibility and steric hindrance, whereas (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid (CAS: 186320-06-9) uses a propyl linker, altering spatial orientation and target binding .
  • Dual Protecting Groups: 2-{[(tert-Butoxy)carbonyl]amino}-3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid (): Combines Fmoc and tert-butoxycarbonyl (Boc) groups, enabling orthogonal deprotection strategies .

Physicochemical Properties

Compound Name Molecular Weight Core Structure Key Functional Groups Solubility (Predicted) Bioactivity
Main Compound 393.5 Thiophene-2-carboxylic acid Fmoc-aminoethyl, carboxylic acid Moderate (hydrophilic/hydrophobic balance) Peptide synthesis, prodrug potential
5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid 220.24 Thiophene-2-carboxylic acid Hydroxyphenyl, carboxylic acid High (polar substituent) Antioxidant, antimicrobial
4-...benzoic acid - Benzoic acid Fmoc-amino, fluoro, isopropoxy Low (hydrophobic substituents) Fluorinated drug intermediate
2-...piperazin-1-yl]acetic acid - Piperazine Fmoc, acetic acid High (charged at neutral pH) Chelation, solubility enhancer
Anticancer Compound 16 - Thiophene-2-carboxylic acid Chlorophenyl, pyrrolopyrimidine Moderate IC50 < doxorubicin (anticancer)

Q & A

Q. What are the standard synthetic routes for 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Fmoc Protection : Introduction of the 9H-fluorenylmethoxycarbonyl (Fmoc) group to the amine moiety using Fmoc-Cl or similar reagents in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
  • Coupling Reactions : Amide bond formation between the Fmoc-protected amine and thiophene-2-carboxylic acid derivatives using coupling agents like EDC/HOBt or DIC .
  • Purification : Silica gel chromatography or HPLC to isolate the compound, with yields ranging from 60% to 95% depending on reaction optimization .

Q. Critical Factors :

  • Solvent choice (polar aprotic solvents improve solubility).
  • Temperature control (0–25°C to prevent Fmoc deprotection).
  • Catalyst selection (e.g., DMAP for acylations).

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of Fmoc (δ 7.3–7.8 ppm for aromatic protons) and thiophene (δ 6.8–7.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the ethyl linker and Fmoc group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at 379.44 for C₂₁H₁₇NO₄S) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns) .

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Storage : –20°C in anhydrous DMF or DMSO under inert gas (N₂/Ar) to prevent hydrolysis .
  • Deactivation : Treat waste with 20% piperidine in DMF to remove Fmoc groups before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

Discrepancies often arise from:

  • Coupling Efficiency : Suboptimal stoichiometry of coupling reagents (e.g., EDC vs. DIC).
  • Purification Challenges : Silica gel impurities or gradient elution inconsistencies in HPLC .
  • Moisture Sensitivity : Hydrolysis of Fmoc groups in humid environments .

Q. Strategies :

  • Conduct reaction kinetics studies (e.g., in situ FTIR monitoring).
  • Compare yields across solvents (DCM vs. THF) and bases (triethylamine vs. DIEA) .

Q. How is this compound applied in solid-phase peptide synthesis (SPPS)?

  • Role : Acts as a thiophene-containing amino acid derivative to introduce conformational constraints or enhance peptide stability .
  • Procedure :
    • Anchor to resin via carboxylic acid group.
    • Deprotect Fmoc with 20% piperidine in DMF.
    • Iterate coupling with other Fmoc-amino acids .
  • Case Study : Used in peptidomimetics for RGD sequence analogs to modulate integrin binding .

Q. What strategies are used to evaluate the biological activity of thiophene-Fmoc derivatives?

  • Anticancer Assays :
    • MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
    • IC₅₀ comparisons with doxorubicin (e.g., derivatives in show IC₅₀ < 10 µM).
  • Antibacterial Screening :
    • Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-Activity Relationship (SAR) : Modifications at the thiophene ring (e.g., chloro-substitution) enhance bioactivity .

Q. How does pH and temperature affect the stability of this compound?

  • pH Stability :
    • Stable at pH 7–9 (Fmoc group intact).
    • Degrades below pH 4 (acidic cleavage) or above pH 10 (base-induced deprotection) .
  • Thermal Stability :
    • Decomposes above 40°C (TGA data in ).
    • Store at –20°C for long-term stability .

Q. What computational methods support the design of derivatives for SAR studies?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict binding to targets like integrins or kinases .
  • DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic profiles .

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